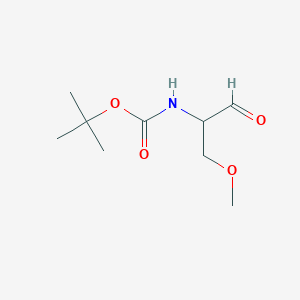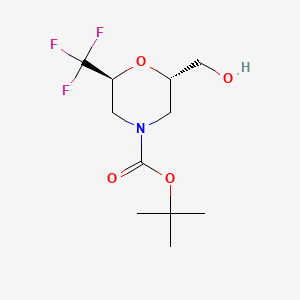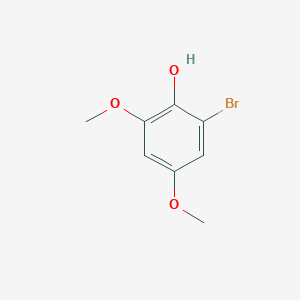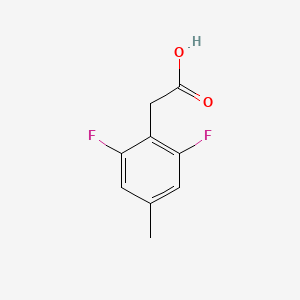![molecular formula C15H12N2O B13560480 5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is a heterocyclic organic compound belonging to the class of oxazoles. It features a five-membered ring structure containing one oxygen and two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine can be achieved through several methods:
Van Leusen Oxazole Synthesis: This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base.
Palladium-Catalyzed Arylation: This method uses palladium catalysts to achieve regioselective arylation of oxazoles.
Industrial Production Methods
Industrial production of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine often employs scalable methods such as the Van Leusen oxazole synthesis due to its high yield and purity. The use of ionic liquids as solvents allows for the recycling of reaction media, making the process more sustainable .
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction occurs at the C-5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.
Nucleophilic Aromatic Substitution: This reaction takes place with leaving groups at the C-2 position of the oxazole ring.
Protonation, Acylation, and Alkylation: The primary amine group of the compound can participate in these reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typically involves reagents like halogens or nitro groups under acidic conditions.
Nucleophilic Aromatic Substitution: Often uses nucleophiles such as amines or thiols in the presence of a base.
Protonation, Acylation, and Alkylation: Common reagents include acids, acyl chlorides, and alkyl halides.
Major Products
The major products formed from these reactions include substituted oxazoles and various amine derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine involves its interaction with microbial enzymes and proteins. The compound’s primary amine group can form covalent bonds with target molecules, disrupting their normal function. This leads to the inhibition of essential biological processes in microbes, resulting in their death .
類似化合物との比較
Similar Compounds
2-Aminooxazole: A heterocyclic compound with similar antimicrobial properties.
2-Aminothiazole: Another heterocyclic compound used in medicinal chemistry.
Uniqueness
5-([1,1’-Biphenyl]-2-yl)oxazol-2-amine is unique due to its biphenyl group, which enhances its stability and allows for more diverse chemical modifications compared to other oxazoles .
特性
分子式 |
C15H12N2O |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
5-(2-phenylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-15-17-10-14(18-15)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H2,16,17) |
InChIキー |
KOLBVAJFUNZULQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(O3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Methoxymethyl)-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13560416.png)

![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)


![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide](/img/structure/B13560445.png)
![3-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride](/img/structure/B13560451.png)

![5-(Carboxymethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13560468.png)
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)


